N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
Description
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazolo[5,4-b]pyridine moiety via a substituted phenyl ring. Its molecular formula is C21H16N3OS (monoisotopic mass: 409.8886) . The compound’s structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological activities, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-9-10-15(19-23-16-8-5-11-21-20(16)25-19)12-17(13)22-18(24)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXWPQRKVAGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolopyridine core, which can be achieved through the annulation of a thiazole ring to a pyridine derivative The reaction conditions often involve the use of catalysts and solvents such as triethylamine and ethanol .
Chemical Reactions Analysis
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Thiazolo-pyridine derivatives have shown promise in anticancer research. Studies indicate that compounds with similar structures can exhibit selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251) cells. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides demonstrated significant anticancer activity with IC_{50} values indicating strong selectivity against these cell lines .
-
Antimicrobial Properties
- The thiazole moiety is recognized for its antibacterial and antifungal properties. Research has shown that compounds containing thiazole rings can inhibit the growth of pathogenic bacteria and fungi. For instance, derivatives of thiazolo-pyridine have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing their potential as new antimicrobial agents .
- Anti-inflammatory Effects
Case Studies and Research Findings
Several studies have documented the applications and efficacy of compounds related to N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide:
- Anticonvulsant Activity : One study highlighted a series of thiazole-integrated compounds that exhibited significant anticonvulsant properties. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhanced anticonvulsant efficacy .
- Cytotoxicity Studies : Another research effort focused on evaluating the cytotoxic effects of synthesized thiazole derivatives against various cancer cell lines. Compounds demonstrated promising results with varying levels of activity based on structural modifications .
Mechanism of Action
The mechanism of action of N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets. The thiazolopyridine core is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Benzamide Ring
5-Chloro-2-methoxy derivative
- Structure : 5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
- Molecular Formula : C21H16ClN3O2S
- Molecular Weight : 409.89 .
- Key Differences : Addition of chloro (electron-withdrawing) and methoxy (electron-donating) groups on the benzamide ring. These substituents may enhance binding affinity to hydrophobic pockets in target proteins but reduce solubility compared to the parent compound.
2-Bromo derivative
- Structure : 2-Bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
- Molecular Formula : C19H12BrN3OS
- Molecular Weight : 410.29 .
- Key Differences : Bromine substitution at the ortho position of the benzamide and a para -attached thiazolopyridine. The bromine’s steric bulk and inductive effects could alter metabolic stability and receptor interactions.
Core Heterocycle and Positional Isomerism
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
- Structure : Naphthamide replaces benzamide; thiazolopyridine is attached at the meta position of the phenyl ring.
N-(4-(2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide
- Structure : Pyridyl ring replaces phenyl; thiazole bears ethyl and 3-methylphenyl groups.
- Molecular Formula : C24H21N3OS
- Molecular Weight : 399.51 .
- Key Differences : The pyridyl-thiazole core introduces hydrogen-bonding capabilities, while alkyl/aryl substituents enhance steric interactions, possibly improving selectivity for specific receptors.
Pharmacologically Relevant Analogs
Nitazoxanide
- Structure : 2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide.
- Molecular Formula : C12H9N3O5S
- Activity : Broad-spectrum antiparasitic agent .
- Key Differences : The nitro-thiazole group confers redox activity, enabling disruption of parasitic energy metabolism—a mechanism distinct from the target compound’s likely kinase-targeted effects.
Pharmacological and Physicochemical Properties
Biological Activity
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound with notable biological activities, particularly in the field of medicinal chemistry. This article will explore its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety attached to a benzamide structure. Its molecular formula is with a molecular weight of approximately 405.5 g/mol. The presence of the thiazole and pyridine groups contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazolo-Pyridine Core : This involves cyclization reactions using appropriate precursors.
- Amidation : The final step usually involves the reaction of the thiazolo-pyridine derivative with benzoyl chloride or an equivalent reagent to form the amide linkage.
Anticancer Properties
Research has demonstrated that derivatives of thiazolo[5,4-b]pyridine compounds exhibit significant antiproliferative activity against various human cancer cell lines. For instance, studies have shown that these compounds can inhibit cell growth similarly to established chemotherapeutic agents like cisplatin by disrupting cellular processes and interfering with DNA replication mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal activities . In vitro tests against pathogens such as Escherichia coli and Staphylococcus aureus have indicated that certain derivatives possess notable antimicrobial properties . The Minimum Inhibitory Concentration (MIC) values for these activities are critical for assessing their potential therapeutic use.
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : It has been reported to inhibit phosphoinositide 3-kinase (PI3K), an important signaling pathway in cancer progression .
- DNA Interaction : The compound may bind to DNA or interfere with enzymes involved in DNA replication and repair processes.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antiproliferative Studies : A study demonstrated that thiazolo-pyridine derivatives showed comparable effects to doxorubicin in inhibiting cancer cell lines such as PC3 (prostate cancer) and HT29 (colon cancer) .
- Antimicrobial Screening : Another research effort evaluated various thiazole derivatives for their antimicrobial efficacy against Aspergillus niger and Apergillus oryzae, indicating promising results at low concentrations .
Q & A
Q. What are the recommended synthetic routes for N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the thiazolo[5,4-b]pyridine core via cyclization of substituted pyridine precursors. For example, chlorination and trifluoromethylation of pyridine derivatives are critical for introducing functional groups .
- Step 2 : Coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) to attach the benzamide moiety to the thiazolopyridine scaffold. Catalytic systems like Pd(OAc)₂ with phosphine ligands (e.g., XPhos) are effective .
- Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in similar benzamide derivatives . Monitor intermediates via HPLC and TLC to ensure purity.
Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the thiazolopyridine ring typically appear as distinct doublets in δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₆N₃OS: 366.0974) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds stabilizing the lattice) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C–H vibrations .
Q. How should researchers design initial biological activity screens for this compound?
- Target Prioritization : Focus on pathways linked to thiazolopyridine derivatives, such as sirtuin modulation (chromatin remodeling, DNA repair) or bacterial FtsZ inhibition .
- In Vitro Assays :
- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers validate the proposed target (e.g., FtsZ or sirtuin) and resolve contradictory activity data across studies?
- Biochemical Validation :
- Data Contradiction Analysis :
Q. What strategies are recommended for structure-activity relationship (SAR) studies to improve potency and selectivity?
Q. How can researchers address low solubility or bioavailability in preclinical development?
Q. What computational methods are suitable for predicting off-target effects or toxicity?
- Molecular Dynamics Simulations : Analyze binding promiscuity using databases like ChEMBL or PubChem .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or cardiotoxicity risks .
- Pan-Assay Interference Compounds (PAINS) Filters : Eliminate redox-active or aggregating substructures (e.g., polypharmacology assessment via SwissTargetPrediction) .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported IC₅₀ values for sirtuin modulation?
Q. What steps ensure reproducibility in synthetic protocols across laboratories?
- Detailed Reaction Logs : Document exact equivalents, solvent grades, and purification methods (e.g., flash chromatography gradients) .
- Quality Control : Share characterized intermediates (e.g., NMR spectra, melting points) via public repositories like Zenodo .
Methodological Tables
Q. Table 1. Key Analytical Data for This compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
